Thieno[3,2-b]thiophene-2,5-dicarboxylic acid
Description
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is a structurally rigid, planar bridging ligand with a linear geometry. It is based on two conjugated thiophene heterocycles, containing a 10-electron aromatic π-system. This compound is a close structural analogue of terephthalic acid and 2,6-naphthalenedicarboxylic acid, which are commonly used bridging ligands in the chemistry of metal-organic frameworks (MOFs) and coordination polymers .
Properties
IUPAC Name |
thieno[3,2-b]thiophene-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMURVZFFOUWCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18646-81-6 | |
| Record name | thieno[3,2-b]thiophene-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Tollens Reagent (Silver Ammonia Complex)
Tollens reagent ([Ag(NH₃)₂]⁺) selectively oxidizes aldehydes to carboxylic acids under mild conditions. For thieno[3,2-b]thiophene-2,5-dicarboxaldehyde:
- Reaction conditions : Aqueous ammonia, room temperature, 12–24 hours.
- Mechanism : The aldehyde is oxidized to a carboxylate ion, which is acidified to yield the free carboxylic acid.
- Yield : Reported yields range from 85% to 93% for analogous thiophene derivatives.
Advantages :
- Minimal side reactions due to mild conditions.
- High selectivity for aldehydes over other functional groups.
Limitations :
- Requires careful handling of ammonia and silver residues.
Potassium Permanganate (KMnO₄) in Acidic Medium
KMnO₄ in sulfuric acid (H₂SO₄) is a robust oxidizing agent for aromatic aldehydes:
- Reaction conditions : 60–80°C, 4–6 hours, stoichiometric KMnO₄.
- Mechanism : Mn(VII) is reduced to Mn(II), while the aldehyde is oxidized to COOH.
- Yield : ~78–88% for thiophene-based substrates.
Advantages :
- Cost-effective and scalable.
- Suitable for electron-deficient aromatic systems.
Limitations :
- Over-oxidation risks for sensitive substrates.
- Requires neutralization of acidic waste.
Silver(I) Oxide (Ag₂O) in Aqueous NaOH
Ag₂O in alkaline conditions offers a halogen-free alternative:
- Reaction conditions : 50–60°C, 8–12 hours, excess Ag₂O.
- Mechanism : Ag(I) facilitates aldehyde oxidation via a radical intermediate.
- Yield : 80–90% for conjugated aldehydes.
Advantages :
- Avoids toxic byproducts.
- Compatible with sulfur-containing heterocycles.
Limitations :
- Longer reaction times compared to Tollens reagent.
Comparative Analysis of Oxidation Methods
The table below summarizes key parameters for each method:
| Parameter | Tollens Reagent | KMnO₄/H₂SO₄ | Ag₂O/NaOH |
|---|---|---|---|
| Yield (%) | 85–93 | 78–88 | 80–90 |
| Reaction Time (h) | 12–24 | 4–6 | 8–12 |
| Temperature (°C) | 25 | 60–80 | 50–60 |
| Byproducts | Ag residues | MnO₂, SO₄²⁻ | None significant |
| Scalability | Moderate | High | Moderate |
Challenges and Optimization Strategies
Solubility Considerations
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde exhibits limited solubility in polar solvents. Mixed solvents (e.g., THF/H₂O) improve reactant dispersion, enhancing oxidation efficiency.
Purification Techniques
Post-oxidation, the product is purified via:
- Acid precipitation : Adjusting pH to 2–3 precipitates the dicarboxylic acid.
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
Industrial and Research Applications
The dicarboxylic acid serves as a ligand in metal-organic frameworks (MOFs) and coordination polymers. For example:
- MOF synthesis : Reacting with Zn(II) or Cu(II) ions produces frameworks with applications in gas storage (e.g., CO₂ adsorption capacities up to 12 mmol/g at 25°C).
- Optoelectronics : Conjugated polymers incorporating this ligand exhibit tunable bandgaps (1.8–2.2 eV), suitable for organic photovoltaics.
Chemical Reactions Analysis
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like Tollens reagent, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Chemical Applications
1.1 Coordination Chemistry
H₂TDC is primarily used as a bridging ligand in the synthesis of metal-organic frameworks and coordination polymers. Its rigid structure allows for the formation of stable complexes with metal ions. These complexes are valuable in various applications such as:
- Catalysis : H₂TDC-based frameworks can enhance catalytic activity due to their high surface area and tunable pore sizes.
- Gas Sorption and Separation : The porous nature of H₂TDC-derived MOFs makes them suitable for gas storage and separation technologies, particularly in capturing CO₂ or hydrogen.
1.2 Comparison with Other Ligands
When compared to traditional ligands like terephthalic acid, H₂TDC exhibits superior stability and rigidity due to the presence of thiophene rings, which enhances its functional properties such as luminescence and magnetic characteristics.
| Property | H₂TDC | Terephthalic Acid |
|---|---|---|
| Rigidity | High | Moderate |
| Luminescence | Enhanced | Low |
| Magnetic Properties | Present | Absent |
Biological Applications
2.1 Biomaterials Development
H₂TDC's ability to form coordination polymers is leveraged in the development of biomaterials. These materials can be designed for specific interactions with biological systems, making them suitable for applications in:
- Drug Delivery Systems : H₂TDC-based polymers can encapsulate therapeutic agents, allowing for controlled release and targeted delivery.
- Biosensing Applications : The structural robustness of H₂TDC enhances the performance of biosensors by improving sensitivity and selectivity towards biological analytes.
Medical Applications
Research is ongoing into the potential medical applications of H₂TDC, particularly in imaging and therapeutic contexts:
- Medical Imaging : H₂TDC derivatives are being explored for their luminescent properties, which could be utilized in imaging techniques such as fluorescence microscopy.
- Therapeutic Agents : The compound's coordination capabilities may allow it to act as a carrier for drugs or as part of a therapeutic agent itself.
Industrial Applications
H₂TDC is also finding applications in industrial settings:
- Luminescent Sensors : The compound's luminescent properties make it suitable for developing sensors that can detect environmental pollutants or hazardous materials.
- Magnetic Materials : Its unique structure allows for the creation of materials with magnetic properties that can be used in electronic devices or data storage.
Case Studies
Several studies highlight the diverse applications of H₂TDC:
- Study on Gas Sorption Properties : Research demonstrated that H₂TDC-based MOFs exhibited exceptional CO₂ adsorption capacities compared to other conventional frameworks, showcasing its potential in carbon capture technologies.
- Development of Drug Delivery Systems : A study reported the successful encapsulation of anticancer drugs within H₂TDC-derived polymers, which showed enhanced efficacy and reduced side effects in vitro .
- Biosensor Performance Enhancement : Research indicated that integrating H₂TDC into biosensor designs significantly improved detection limits for glucose levels compared to traditional sensors .
Mechanism of Action
The mechanism by which thieno[3,2-b]thiophene-2,5-dicarboxylic acid exerts its effects is primarily through its role as a bridging ligand in coordination polymers. It forms stable complexes with metal ions, which can then be used to create materials with specific properties, such as increased adsorptive capacity for carbon dioxide or heavy metal cations . The molecular targets and pathways involved include the coordination sites on metal ions and the π-system of the thiophene rings, which facilitate interactions with various substrates .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is similar to other compounds such as terephthalic acid and 2,6-naphthalenedicarboxylic acid. it is unique in its ability to form more stable and rigid coordination polymers due to the presence of the thiophene rings. This results in improved functional properties, such as enhanced luminescence and magnetic characteristics .
Similar Compounds
- Terephthalic acid
- 2,6-Naphthalenedicarboxylic acid
- 2,5-Thiophenedicarboxylic acid
- 2,5-Selenophenedicarboxylic acid
Biological Activity
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid (H₂TDC) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique structural properties and biological activities. This article explores the biological activity of H₂TDC, summarizing key research findings, case studies, and potential applications.
Structural Overview
H₂TDC is characterized by its two carboxylic acid groups attached to a thieno[3,2-b]thiophene backbone. This structure contributes to its stability and interaction with various biological targets. The compound's molecular formula is C₈H₆O₄S₂, and it has a molecular weight of 218.26 g/mol.
1. GPR35 Agonist Activity
Research has demonstrated that derivatives of thieno[3,2-b]thiophene-2-carboxylic acid exhibit significant agonist activity against the G protein-coupled receptor GPR35. A study optimized various derivatives to enhance their potency and efficacy as β-arrestin-biased agonists, which are crucial for understanding GPR35's role in physiological processes. Among the tested compounds, one derivative (Compound 13) was identified as the most potent GPR35 agonist, showing promising results in β-arrestin translocation assays .
2. Metal-Organic Frameworks (MOFs)
H₂TDC has been incorporated into metal-organic frameworks (MOFs), which are being explored for their biosensing capabilities. The unique properties of MOFs allow for high surface area and functionalization potential, making them suitable for detecting biomolecules such as nucleic acids and small biomolecules like glucose and dopamine. The integration of H₂TDC into these frameworks enhances their performance in biosensing applications due to its structural robustness and chemical versatility .
Case Study 1: Synthesis and Characterization
In one notable study, researchers synthesized H₂TDC through a nucleophilic aromatic substitution method involving 3-nitrothiophenes. The resulting compound was characterized using various spectroscopic techniques, confirming its structure and purity. The synthesis route demonstrated an efficient pathway for producing H₂TDC derivatives with potential biological applications .
Case Study 2: Optical Properties
Another investigation focused on the optical properties of H₂TDC-based organic dyes. The study evaluated their electrochemical behavior and light absorption characteristics, indicating that these compounds could be effective in photovoltaic applications due to their favorable charge transport properties .
Research Findings Summary Table
Q & A
Q. What synthetic methodologies are optimal for preparing TTDC, and how can reaction conditions be controlled to maximize yield?
TTDC synthesis typically involves condensation of thiodiglycolate esters with glyoxal trimer dehydrate under alkaline conditions. Key variables include:
- Catalyst choice : SnCl₂ achieves >90% esterification yields ().
- Solvent ratios : Methanol/water (1:2) improves hydrolysis efficiency ().
- Reagent stoichiometry : A molar ratio of 1:0.4:4.4 (ester:glyoxal:KOH) optimizes cyclization ().
Purification via recrystallization from DMF/ethanol mixtures enhances purity (>98%) ().
Q. How do activation protocols (e.g., solvent exchange, vacuum drying) influence TTDC-based MOF surface area?
Activation methods critically impact BET surface area:
| Protocol | BET Surface Area (m²/g) | Source |
|---|---|---|
| RT vacuum drying | 3,409 | |
| Multiple solvent exchanges | 4,073 (94% of calculated) | |
| Incomplete solvent removal reduces porosity; sequential exchanges with acetone/chloroform minimize pore collapse . |
Q. What characterization techniques are essential for confirming TTDC coordination in MOFs?
- Single-crystal XRD : Resolves ligand-metal binding modes (e.g., μ₃-bridging in [Y₂(DMF)₄(TTDC)₃]) ().
- FTIR : Carboxylate stretching (1,550–1,650 cm⁻¹) confirms deprotonation ().
- Thermogravimetric analysis (TGA) : Identifies solvent loss (e.g., DMF at 150–250°C) and framework stability ().
Advanced Research Questions
Q. How can TTDC-based MOFs be tailored for selective luminescence quenching in analyte sensing?
Guest-dependent quenching in [Tb₂(DMF)₄(TTDC)₃] MOFs is modulated by:
- Pore functionalization : Introducing -NH₂ groups enhances π-π interactions with aromatic analytes (e.g., quinoline).
- Concentration gradients : Quenching efficiency correlates with analyte concentration (0.1–10 mM range) ().
Methodological tip: Use time-resolved fluorescence to distinguish host-guest energy transfer pathways .
Q. What experimental strategies resolve discrepancies between calculated and observed hydrogen adsorption capacities in TTDC MOFs?
IRMOF-20 (TTDC-based) shows higher volumetric H₂ density than MOF-5 above 1 bar, but experimental BET values may lag theoretical predictions due to:
Q. How does TTDC’s π-conjugated system influence charge transport in polythiophene composites?
TTDC’s fused thienothiophene core enhances π-orbital overlap, reducing band gaps in conductive polymers. Methodology:
Q. What crystallographic challenges arise when synthesizing lanthanide-TTDC MOFs, and how are they addressed?
Rare-earth MOFs (e.g., [Dy₂(TTDC)₃(H₂O)₄]) exhibit unpredictable topology due to:
- Lanthanide contraction : Smaller ionic radii (e.g., Lu³⁺ vs. La³⁺) alter coordination geometry ().
- Solvent templating : Use DMF/H₂O mixtures to stabilize uncommon (4,5)-connected networks ().
Advanced tip: Pair synchrotron XRD with PDF (pair distribution function) analysis to resolve local disorder .
Methodological Troubleshooting
Q. How can researchers mitigate batch-to-batch variability in TTDC purity during scale-up?
Q. Why do TTDC-based COFs exhibit lower iodine adsorption than theoretical predictions, and how can this be improved?
COF-S2 (thienothiophene-TTD linker) underperforms due to:
- Pore blockage : Aggregate formation during Schiff-base condensation ().
- Solution : Introduce mesopores via surfactant-assisted synthesis or post-synthetic annealing .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on TTDC’s thermal stability in MOFs?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
